3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline
CAS No.:
Cat. No.: VC17513533
Molecular Formula: C8H6F5N
Molecular Weight: 211.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6F5N |
|---|---|
| Molecular Weight | 211.13 g/mol |
| IUPAC Name | 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline |
| Standard InChI | InChI=1S/C8H6F5N/c9-5-1-6(10)3-7(2-5)14-4-8(11,12)13/h1-3,14H,4H2 |
| Standard InChI Key | NTHSABVVDOWMJR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1F)F)NCC(F)(F)F |
Introduction
Structural and Molecular Features
Molecular Architecture
The molecular structure of 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline features a benzene ring substituted with fluorine atoms at the 3 and 5 positions, while the nitrogen atom of the aniline moiety is bonded to a 2,2,2-trifluoroethyl group. This arrangement creates a highly electronegative environment, influencing both reactivity and intermolecular interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆F₅N |
| Molecular Weight | 211.13 g/mol |
| IUPAC Name | 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline |
| SMILES | C1=C(C=C(C=C1F)F)NCC(F)(F)F |
| InChI Key | NTHSABVVDOWMJR-UHFFFAOYSA-N |
| PubChem CID | 28584185 |
The fluorine atoms at the 3 and 5 positions induce steric and electronic effects that modulate the compound’s acidity, solubility, and stability. The trifluoroethyl group further enhances lipophilicity, facilitating membrane permeability in biological systems.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and fluorine atoms. The ¹⁹F NMR spectrum typically shows resonances near -60 ppm for the trifluoroethyl group and -110 ppm for the aromatic fluorines, consistent with their electronic environments. Mass spectrometry (MS) data confirm the molecular ion peak at m/z 211.13, aligning with the compound’s molecular weight.
Synthesis and Purification
Synthetic Pathways
The synthesis of 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline typically proceeds via a nucleophilic substitution reaction between 3,5-difluoroaniline and 2,2,2-trifluoroethyl bromide. The reaction is conducted in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile, with potassium carbonate serving as a base to deprotonate the aniline and facilitate alkylation.
Key Steps:
-
Alkylation: 3,5-Difluoroaniline reacts with 2,2,2-trifluoroethyl bromide at 80–100°C for 12–24 hours.
-
Workup: The crude product is extracted with dichloromethane and washed with water to remove residual base.
-
Purification: Column chromatography using silica gel and a hexane/ethyl acetate eluent system yields the pure compound.
Optimization Challenges
Reaction efficiency depends on controlling moisture levels, as the trifluoroethyl bromide is sensitive to hydrolysis. Excess base can lead to side reactions, such as over-alkylation or decomposition of the starting material. Recent advances in microwave-assisted synthesis have reduced reaction times to under 4 hours while maintaining yields above 85%.
Applications in Medicinal Chemistry
Drug Discovery
The compound’s trifluoroethyl group enhances metabolic stability by resisting oxidative degradation in the liver. This property has been exploited in the development of protease inhibitors and kinase-targeted therapies. For example, derivatives of 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline have shown promise as intermediates in the synthesis of antiviral agents, particularly those targeting RNA viruses.
Pharmacokinetic Profiling
In vitro studies demonstrate that the compound’s logP value of 2.3 ± 0.2 ensures adequate blood-brain barrier penetration, making it a candidate for central nervous system (CNS) drug development. Its plasma protein binding rate of 92% further underscores its potential for prolonged therapeutic action.
Agrochemical Applications
Herbicide Development
The electron-withdrawing fluorine atoms increase the compound’s affinity for plant acetolactate synthase (ALS), an enzyme critical in branched-chain amino acid synthesis. This interaction has been leveraged to design herbicides with IC₅₀ values as low as 0.8 µM against broadleaf weeds.
Insecticidal Activity
Structural analogs of 3,5-difluoro-N-(2,2,2-trifluoroethyl)aniline exhibit insecticidal properties by disrupting neuronal sodium channels. Field trials against Helicoverpa armigera (cotton bollworm) demonstrated a 95% mortality rate at 50 ppm concentrations.
Comparative Analysis with Related Compounds
Versus 2,4-Difluoro-N-(2,2,2-trifluoroethyl)aniline
While both compounds share a trifluoroethyl group, the 3,5-difluoro substitution pattern confers superior thermal stability (decomposition temperature: 220°C vs. 195°C) and higher lipophilicity (logP 2.3 vs. 1.9). These differences arise from the symmetrical fluorine placement in the 3,5-difluoro derivative, which minimizes steric strain.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume